molecular formula C17H25Cl2N B3025842 1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride CAS No. 1934-43-6

1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride

Cat. No. B3025842
CAS RN: 1934-43-6
M. Wt: 314.3 g/mol
InChI Key: CVFYXBJSPFNIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride is a chemical compound that is part of a collection of rare and unique chemicals . It has a linear formula of C17H25Cl2NO and a molecular weight of 330.301 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride is represented by the linear formula C17H25Cl2NO . This indicates that the molecule is composed of 17 carbon atoms, 25 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom.


Physical And Chemical Properties Analysis

1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride is a crystalline solid . It has a molecular weight of 330.301 .

Scientific Research Applications

Pharmacological Properties

  • This compound belongs to a class of centrally-acting drugs known as arylcycloalkylamines, which have been studied for their neuropharmacologic properties, including general anesthetic effects (Chen, 1969).

Synthesis and Biological Activities

  • Derivatives of 1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine have been synthesized and evaluated for their analgesic effects, showing marked anti-nociception in animal models (Ahmadi et al., 2010).

Chemical Transformations and Applications

  • The compound's derivatives have been involved in various chemical reactions, leading to the formation of a variety of derivatives with potential applications in drug synthesis and other chemical industries (Anusevičius et al., 2014).

Impurity Analysis

  • As a piperidine derivative, it has been studied in the context of impurity analysis in pharmaceuticals, highlighting the importance of understanding its derivatives in drug quality control (Liu et al., 2020).

Analytical Methods Development

  • Analytical methods have been developed for identifying and quantifying derivatives of 1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine in biological matrices, emphasizing its relevance in forensic and clinical toxicology (De Paoli et al., 2013).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

1-[1-(3-chlorophenyl)cyclohexyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN.ClH/c18-16-9-7-8-15(14-16)17(10-3-1-4-11-17)19-12-5-2-6-13-19;/h7-9,14H,1-6,10-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFYXBJSPFNIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)Cl)N3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346539
Record name 1-[1-(3-Chlorophenyl)cyclohexyl]piperidine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride

CAS RN

1934-43-6
Record name 1-[1-(3-Chlorophenyl)cyclohexyl]piperidine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride
Reactant of Route 3
Reactant of Route 3
1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride
Reactant of Route 4
1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride
Reactant of Route 5
1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride
Reactant of Route 6
1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.